molecular formula C20H22N4O6S2 B2688110 4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-86-1

4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2688110
CAS No.: 886920-86-1
M. Wt: 478.54
InChI Key: VMPPIDJCWVROIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with diethylsulfamoyl and methanesulfonylphenyl groups, making it a unique molecule with distinct chemical properties.

Preparation Methods

The synthesis of 4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring, followed by the introduction of the methanesulfonylphenyl group and the diethylsulfamoyl group. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Compared to these, 4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both diethylsulfamoyl and methanesulfonylphenyl groups. This uniqueness can result in distinct chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 4-(diethylsulfamoyl)benzoic acid
  • 5-(diethylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-4-24(5-2)32(28,29)15-12-10-14(11-13-15)18(25)21-20-23-22-19(30-20)16-8-6-7-9-17(16)31(3,26)27/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPPIDJCWVROIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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